molecular formula C31H26O2 B189303 9,9-Bis(4-allyloxyphenyl)fluorene CAS No. 142494-81-3

9,9-Bis(4-allyloxyphenyl)fluorene

Cat. No. B189303
M. Wt: 430.5 g/mol
InChI Key: OAGAWNXQZROGRJ-UHFFFAOYSA-N
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Description

9,9-Bis(4-allyloxyphenyl)fluorene is a chemical compound with the molecular formula C31H26O2 . It is used in the production of ultra-high hardness powder coating .


Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, has been studied extensively. It is prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst . Bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) have been used as catalysts in the condensation reaction of 9-fluorenone and phenol . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .


Molecular Structure Analysis

The molecular structure of 9,9-Bis(4-allyloxyphenyl)fluorene is characterized by a fluorene core substituted at the 9,9-positions with 4-allyloxyphenyl groups . The molecular weight of the compound is 430.5 g/mol .

Scientific Research Applications

1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene

  • Summary of Application: 9,9-Bis(4-hydroxyphenyl) fluorene is synthesized using bifunctional ionic liquids (BFILs) containing sulfonic acid and sulfhydryl groups . This compound is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .
  • Methods of Application: The synthesis involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis . BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .
  • Results or Outcomes: The BFILs were synthesized and characterized by NMR and MS. The acidity of these BFILs was measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs was determined by Ellman’s method .

2. Organosoluble and light-colored fluorinated polyimides

  • Summary of Application: 9,9-Bis(4-allyloxyphenyl)fluorene is used in the synthesis of organosoluble and light-colored fluorinated polyimides . These polyimides have excellent thermal stabilities and balanced mechanical and electric properties .
  • Methods of Application: A novel fluorinated diamine monomer, 9,9-bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]fluorene (II) was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis (4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
  • Results or Outcomes: Polyimides V were synthesized from diamine II and various aromatic dianhydrides III a-f via thermal imidization. These polymers had inherent viscosities ranging from 0.84 to 1.03 dL/g and were soluble in a variety of organic solvents .

3. Heat-Resistant Adhesives and High-Temperature Coatings

  • Summary of Application: “9,9-Bis(4-allyloxyphenyl)fluorene” can be used as a monomer or modifier for heat-resistant adhesives and high-temperature coatings . These materials are often used in industries that require materials to withstand high temperatures, such as the aerospace and automotive industries .
  • Results or Outcomes: The resulting adhesives and coatings exhibit high thermal stability, making them suitable for use in high-temperature environments .

4. Production of Ultra-High Hardness Powder Coating

  • Summary of Application: “9,9-Bis(4-allyloxyphenyl)fluorene” is used in the production of ultra-high hardness powder coatings . These coatings are often used to provide a durable and corrosion-resistant finish to a variety of surfaces .
  • Methods of Application: The “9,9-Bis(4-allyloxyphenyl)fluorene” is incorporated into a powder coating formulation, which is then applied to a surface and cured to form a hard, durable coating .
  • Results or Outcomes: The resulting powder coatings exhibit ultra-high hardness, making them resistant to scratching and wear .

5. Epoxy Resin Production

  • Summary of Application: “9,9-Bis(4-allyloxyphenyl)fluorene” is an important raw material used in the production of epoxy resins . Epoxy resins are widely used in a variety of applications due to their excellent mechanical properties and chemical resistance .
  • Results or Outcomes: The resulting epoxy resins exhibit high thermal stability and good optical properties .

6. Polycarbonate Production

  • Summary of Application: “9,9-Bis(4-allyloxyphenyl)fluorene” is used in the production of polycarbonates . Polycarbonates are a type of thermoplastic polymer that are used in a wide range of applications due to their high impact resistance, light weight, and transparency .
  • Methods of Application: The “9,9-Bis(4-allyloxyphenyl)fluorene” is incorporated into a polymer matrix, which is then processed to form the final polycarbonate product .
  • Results or Outcomes: The resulting polycarbonates exhibit high thermal stability and good optical properties .

properties

IUPAC Name

9,9-bis(4-prop-2-enoxyphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAWNXQZROGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(4-allyloxyphenyl)fluorene

Synthesis routes and methods I

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 10.0 g of 4,4′-(9H-fluorene-9,9-diyl)diphenol (Sigma-Aldrich), 6.17 ml of allyl bromide (Sigma-Aldrich), 23.68 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. Organic solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvent was removed by using an evaporator to obtain an intermediate product (11), 9,9-bis(4-(allyloxy)phenyl)-9H-fluorene. The reaction scheme in the 1st step and the NMR data of the intermediate product (11) are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
reactant
Reaction Step One
Name
Quantity
23.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 10.0 g of 4,4′-(9H-fluorene-9,9-diyl)diphenol (Sigma-Aldrich), 6.17 ml of allyl bromide (Sigma-Aldrich), 23.68 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11) of 9,9-bis(4-(allyloxy)phenyl)-9H-fluorene. The reaction scheme of the 1st step and the NMR data of the intermediate product (11) thus obtained are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
reactant
Reaction Step One
Name
Quantity
23.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wasseyehun Kelemu - 2012 - ir.canterbury.ac.nz
This thesis describes the silver(I) coordination chemistry of forty two ligands containing alkene functional group. The synthesis of thirty nine ligands is described, fourteen of which were …
Number of citations: 3 ir.canterbury.ac.nz

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